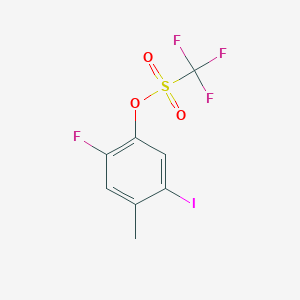

N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

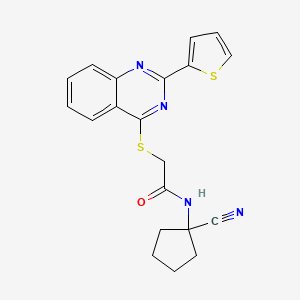

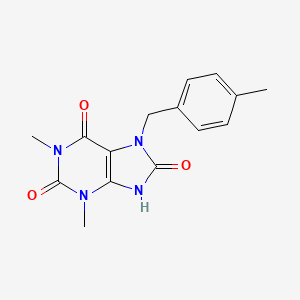

“N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide” is a quinolone derivative. Quinolones are a key group of compounds in medicinal chemistry, with a wide range of therapeutic applications . They are used in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by a bicyclic system, with a carbonyl function at the 4-position and a carboxyl or carboxamide function at the 3-position .Chemical Reactions Analysis

Quinolone derivatives can undergo a variety of chemical reactions, including modifications at the C2, C3, or N-hydroxylation . The type of reaction and the resulting product can greatly influence the biological activity of the compound .Aplicaciones Científicas De Investigación

Polymorphic Modifications and Diuretic Properties

Research on quinoline derivatives, such as the study of polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, reveals the potential for developing new hypertension remedies. This compound, with strong diuretic properties, showcases the relevance of structural analysis in pharmaceutical development. The study identified two polymorphic forms, each with distinct crystal packing and organization levels, highlighting the importance of molecular structure in the drug's efficacy and stability S. Shishkina et al., 2018.

Radioligands for Imaging

The development of radioligands for visualization of peripheral benzodiazepine receptors involves quinoline-2-carboxamide derivatives. These compounds, labeled with carbon-11, have shown potential in the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). This application is crucial for neurological research and diagnostics, demonstrating the compound's utility in medical imaging M. Matarrese et al., 2001.

Antimicrobial and Antifungal Agents

Quinoline derivatives have been explored for their potential as antimicrobial and antifungal agents. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives showed significant antibacterial and antifungal activities. These compounds' synthesis and the evaluation of their biological activities contribute to the search for new therapeutic agents against resistant microbial strains B. S. Holla et al., 2006.

Carbonic Anhydrase Inhibitors

The synthesis of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides and their evaluation as carbonic anhydrase (CA) inhibitors underscore the versatility of quinoline derivatives in medicinal chemistry. These compounds exhibit inhibitory activity against several human carbonic anhydrase isoforms, offering a foundation for developing novel inhibitors for conditions like glaucoma, epilepsy, and mountain sickness Pavitra S Thacker et al., 2019.

Structural and Electronic Properties

Studies on the crystal structure, Hirshfeld surface analysis, and DFT studies of quinoline derivatives, such as N-(4-acetylphenyl)quinoline-3-carboxamide, provide insights into the electronic and structural properties of these compounds. This research aids in understanding the molecular interactions and stability, which are essential for designing materials with specific electronic properties Efraín Polo-Cuadrado et al., 2021.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-carbamoylphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3O3/c19-18(20,21)13-3-1-2-11-14(13)23-8-12(15(11)25)17(27)24-10-6-4-9(5-7-10)16(22)26/h1-8H,(H2,22,26)(H,23,25)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZPTRIJLUSDGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2765104.png)

![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2765113.png)

![Tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate](/img/structure/B2765117.png)

![(1H-benzo[d]imidazol-5-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2765119.png)

![3-Bromo-5-(9H-fluoren-9-ylmethoxycarbonyl)-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2765121.png)

![2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B2765122.png)